Nicotinamide, N-(2-pyridyl)-
Overview
Description
Nicotinamide, N-(2-pyridyl)- is a biochemical.
Mechanism of Action
Mode of Action
It is known that pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer
Biochemical Pathways
It is known that all components of vitamin b3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph, collectively referred to as nad(p)(h) .
Result of Action
It is known that pyridine-containing compounds have been associated with various medicinal applications, including antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic and anticancer .
Biochemical Analysis
Biochemical Properties
N-(PYRIDIN-2-YL)NICOTINAMIDE plays a crucial role in biochemical reactions, particularly those involving nicotinamide adenine dinucleotide (NAD) metabolism. It interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the salvage pathway of NAD biosynthesis . This interaction enhances the production of nicotinamide mononucleotide (NMN), a precursor of NAD . Additionally, N-(PYRIDIN-2-YL)NICOTINAMIDE has been shown to interact with sirtuins and poly-ADP-ribose polymerases (PARPs), influencing cellular processes such as DNA repair and gene expression .
Cellular Effects
N-(PYRIDIN-2-YL)NICOTINAMIDE affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving NAD-dependent enzymes . This compound can modulate gene expression by affecting the activity of sirtuins, which are NAD-dependent deacetylases involved in regulating transcription, apoptosis, and stress resistance . Furthermore, N-(PYRIDIN-2-YL)NICOTINAMIDE impacts cellular metabolism by enhancing NAD levels, thereby promoting energy production and metabolic efficiency .
Molecular Mechanism
The molecular mechanism of N-(PYRIDIN-2-YL)NICOTINAMIDE involves its interaction with key biomolecules. It binds to NAMPT, increasing its affinity for ATP and stabilizing its phosphorylated form . This interaction shifts the equilibrium towards NMN formation, enhancing NAD biosynthesis . Additionally, N-(PYRIDIN-2-YL)NICOTINAMIDE inhibits the binding of NAMPT inhibitors, further promoting NAD production . These molecular interactions result in increased intracellular NAD levels, which in turn influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(PYRIDIN-2-YL)NICOTINAMIDE have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary . Studies have shown that prolonged exposure to N-(PYRIDIN-2-YL)NICOTINAMIDE can lead to sustained increases in NAD levels, which may enhance cellular metabolism and stress resistance .
Dosage Effects in Animal Models
The effects of N-(PYRIDIN-2-YL)NICOTINAMIDE vary with different dosages in animal models. At lower doses, the compound has been shown to enhance NAD levels and improve metabolic function without significant adverse effects . At higher doses, N-(PYRIDIN-2-YL)NICOTINAMIDE can cause toxicity, including liver hypertrophy and decreased body weight gain . These findings highlight the importance of determining optimal dosages to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
N-(PYRIDIN-2-YL)NICOTINAMIDE is involved in several metabolic pathways, primarily those related to NAD metabolism . It interacts with enzymes such as NAMPT and nicotinamide N-methyltransferase (NNMT), influencing the conversion of nicotinamide to NAD and its derivatives . These interactions affect metabolic flux and the levels of various metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of N-(PYRIDIN-2-YL)NICOTINAMIDE within cells and tissues involve specific transporters and binding proteins . In bacteria, plants, and mammals, NiaP family proteins have been identified as nicotinate transporters . These transporters facilitate the uptake and distribution of N-(PYRIDIN-2-YL)NICOTINAMIDE, ensuring its availability for biochemical reactions . Additionally, the compound’s localization and accumulation within cells are influenced by its interactions with these transporters .
Subcellular Localization
N-(PYRIDIN-2-YL)NICOTINAMIDE exhibits specific subcellular localization patterns that affect its activity and function . The compound is often localized in the nucleus and mitochondria, where it interacts with NAD-dependent enzymes . This localization is facilitated by targeting signals and post-translational modifications that direct N-(PYRIDIN-2-YL)NICOTINAMIDE to these compartments . The subcellular distribution of the compound plays a crucial role in its ability to modulate cellular processes and metabolic pathways .
Properties
IUPAC Name |
N-pyridin-2-ylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(9-4-3-6-12-8-9)14-10-5-1-2-7-13-10/h1-8H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPXKRALPFXPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60157125 | |
Record name | Nicotinamide, N-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13160-07-1 | |
Record name | N-2-Pyridinyl-3-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13160-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nicotinamide, N-(2-pyridyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013160071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nicotinamide, N-(2-pyridyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60157125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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